Methyl dipropyl phosphite
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Overview
Description
Methyl dipropyl phosphite is an organophosphorus compound with the chemical formula C6H15O3P. It is a colorless liquid that is primarily used as an intermediate in the synthesis of other organophosphorus compounds. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both laboratory and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dipropyl phosphite can be synthesized through the reaction of phosphorus trichloride with propanol and methanol. The reaction typically involves the following steps:
- Phosphorus trichloride is reacted with propanol to form dipropyl phosphite.
- Dipropyl phosphite is then reacted with methanol to produce this compound.
The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The overall reaction can be represented as:
PCl3+2C3H7OH→(C3H7O)2PCl+2HCl
(C3H7O)2PCl+CH3OH→(C3H7O)2P(OCH3)+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl dipropyl phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Phosphates such as methyl dipropyl phosphate.
Reduction: Phosphines such as methyl dipropyl phosphine.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Methyl dipropyl phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: It can be used in the study of enzyme mechanisms involving phosphorus-containing substrates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl dipropyl phosphite involves its reactivity with various nucleophiles and electrophiles. The phosphorus atom in the compound can form bonds with different atoms, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Dimethyl methylphosphonate: Similar in structure but with different alkyl groups.
Diethyl methylphosphonate: Another similar compound with different alkyl groups.
Dipropyl phosphite: Lacks the methyl group present in methyl dipropyl phosphite.
Uniqueness: this compound is unique due to its specific combination of alkyl groups, which imparts distinct reactivity and properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
64041-75-4 |
---|---|
Molecular Formula |
C7H17O3P |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
methyl dipropyl phosphite |
InChI |
InChI=1S/C7H17O3P/c1-4-6-9-11(8-3)10-7-5-2/h4-7H2,1-3H3 |
InChI Key |
JFZYVDOESQPTMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(OC)OCCC |
Origin of Product |
United States |
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